Diethyl [4-(trimethylsilyl)phenyl]phosphonate
Description
Diethyl [4-(trimethylsilyl)phenyl]phosphonate is an organophosphorus compound characterized by a phenyl ring substituted with a trimethylsilyl (TMS) group at the para-position and a diethyl phosphonate moiety. The TMS group imparts steric bulk and lipophilicity, which can influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
2916-52-1 |
|---|---|
Molecular Formula |
C13H23O3PSi |
Molecular Weight |
286.38 g/mol |
IUPAC Name |
(4-diethoxyphosphorylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H23O3PSi/c1-6-15-17(14,16-7-2)12-8-10-13(11-9-12)18(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
YLBQBCCVSIDECC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)[Si](C)(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Hirao Reaction with Aryl Halides
The Hirao reaction enables direct P–C coupling between aryl halides and dialkyl phosphites. For Diethyl [4-(trimethylsilyl)phenyl]phosphonate, this method employs 4-bromo(trimethylsilyl)benzene and diethyl phosphite under palladium catalysis.
-
Reactants : 4-Bromo(trimethylsilyl)benzene (1.0 equiv), diethyl phosphite (1.2 equiv).
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Catalyst : Pd(OAc)₂ (5 mol%), P-ligand (e.g., PPh₃, 10 mol%).
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Conditions : Solvent-free, 110°C, 12–24 h under inert atmosphere.
-
Yield : 68–75% after column purification.
Key Insight : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the phosphite and reductive elimination. Electron-withdrawing groups on the aryl ring (e.g., trimethylsilyl) enhance reactivity due to increased electrophilicity at the coupling site.
Aryne Intermediate Strategy
Aryne Trapping with Phosphites
This method leverages in situ-generated arynes from o-(trimethylsilyl)aryl triflates reacting with diethyl phosphite.
-
Aryne Precursor : o-(Trimethylsilyl)phenyl triflate (1.0 equiv).
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Phosphite : Diethyl phosphite (2.0 equiv).
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Activator : CsF (3.0 equiv) in acetonitrile, 25–35°C, 4–6 h.
-
Yield : 82–89% (isolated via silica gel chromatography).
Mechanistic Notes :
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Fluoride-induced desilylation generates a reactive aryne intermediate.
-
The aryne undergoes [2+2] cycloaddition with the phosphite, followed by ring-opening to yield the phosphonate.
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Arbuzov Reaction with Silylated Benzyl Halides
Nucleophilic Substitution
The Arbuzov reaction facilitates P–C bond formation between triethyl phosphite and 4-(trimethylsilyl)benzyl halides .
-
Substrate : 4-(Trimethylsilyl)benzyl bromide (1.0 equiv).
-
Reagent : Triethyl phosphite (1.5 equiv).
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Conditions : Neat, 150°C, 6–8 h.
-
Yield : 60–65% (distillation or chromatography).
Limitations : Competing elimination pathways may reduce yields, necessitating excess phosphite.
Esterification of Preformed Phosphonic Acids
Two-Step Synthesis via Phosphonic Acid Intermediate
This route involves synthesizing [4-(trimethylsilyl)phenyl]phosphonic acid followed by esterification.
Step 1: Synthesis of Phosphonic Acid :
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Substrate : 4-(Trimethylsilyl)phenylmagnesium bromide.
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Reagent : PCl₃ (1.0 equiv), THF, −78°C to RT.
-
Hydrolysis : H₂O/NaOH, yielding the phosphonic acid (85–90%).
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Phosphonic Acid (1.0 equiv), ethanol (excess), HCl (catalytic).
-
Conditions : Reflux, 12 h.
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Yield : 78–84% after neutralization and extraction.
Critical Analysis : While reliable, this method requires handling corrosive PCl₃ and multiple purification steps.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of diethyl phosphonate alcohols.
Substitution: Formation of substituted phenyl phosphonates.
Scientific Research Applications
Applications in Polymer Chemistry
One notable application of diethyl [4-(trimethylsilyl)phenyl]phosphonate is as a macroinitiator for polymerization processes. This compound facilitates the synthesis of polymers with specific properties by initiating radical polymerization reactions. The presence of the trimethylsilyl group allows for better control over the polymerization process, leading to materials with tailored functionalities .
Research indicates that phosphonates, including this compound, exhibit significant biological activity. For instance, derivatives of phosphonates have been tested for antimicrobial properties against various bacterial strains, including Escherichia coli. Studies have shown that modifications to the phenyl ring can influence the cytotoxicity and efficacy of these compounds as potential antimicrobial agents .
Case Study: Antimicrobial Activity
- Objective : Evaluate the antimicrobial efficacy of diethyl benzylphosphonate derivatives.
- Method : Synthesis of various substituted benzylphosphonates followed by testing against E. coli strains.
- Results : Certain derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity. The introduction of specific substituents on the phenyl ring was found to enhance bioavailability and metabolic stability .
Applications in Nanotechnology
This compound is also employed in nanotechnology, particularly as a surfactant to stabilize colloidal solutions of nanocrystals. Its amphiphilic nature allows it to effectively reduce surface tension and prevent aggregation in nanoparticle formulations. This property is crucial for developing stable nanomaterials used in electronics and optics .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Polymer Chemistry | Macroinitiator for polymerization processes | Enhances control over polymer properties |
| Medicinal Chemistry | Antimicrobial agent against E. coli | Certain derivatives show low MIC values; potential for new antibiotics |
| Nanotechnology | Surfactant for stabilizing colloidal solutions | Effective in preventing aggregation of nanoparticles |
Mechanism of Action
The mechanism of action of phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous diethyl benzylphosphonates vary in substituents on the phenyl ring, which significantly alter their physicochemical properties, synthetic efficiency, and biological activity. Below is a comparative analysis based on the evidence:
Key Observations :
Electronic Effects: The trimethylsilyl group is electron-donating (+I effect), which may stabilize adjacent electrophilic centers.
Synthetic Efficiency :
- Yields for substituted benzylphosphonates vary widely. For example, Compound 4 (bis-phosphonate) saw yields improve from 1% to 38% via optimized Pd-catalyzed protocols . The TMS-substituted derivative’s synthesis may face challenges due to steric hindrance from the bulky silyl group.
Biological Activity :
- Antimicrobial Activity : Boronic acid-substituted phosphonates (e.g., Compound 3) exhibit enhanced antimicrobial activity against E. coli (MIC ~8–16 mg/L) compared to unsubstituted analogs (MIC >64 mg/L) . The TMS group’s lipophilicity could improve membrane penetration, but direct data are lacking.
- Enzyme Inhibition : Phosphonates with sulfonamide groups (e.g., Compound 9 in ) show carbonic anhydrase inhibition, suggesting that bulky substituents like TMS might sterically hinder enzyme binding .
Biological Activity
Diethyl [4-(trimethylsilyl)phenyl]phosphonate, a phosphonate ester, has garnered attention in recent years for its potential biological activities, particularly in enzyme inhibition and as a bioactive molecule. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its phosphonate group attached to a phenyl ring with a trimethylsilyl substituent. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and proteins.
The biological activity of this compound primarily involves its interaction with various enzymes. The compound can act as an inhibitor by binding to the active or allosteric sites of enzymes, thus altering their functions. This mechanism is crucial for its potential applications in drug development, particularly in targeting viral and cancerous cells.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on specific enzymes, including tyrosyl-DNA phosphodiesterase 1 (TDP1). TDP1 plays a critical role in DNA repair processes, and its inhibition could enhance the efficacy of anticancer therapies by preventing the repair of DNA damage induced by chemotherapeutic agents .
Case Studies
- Anticancer Applications : this compound has been explored for its potential use in developing anticancer agents. Its ability to inhibit TDP1 suggests that it could be used in combination with other drugs to improve therapeutic outcomes in cancer treatment .
- Synthesis and Evaluation : Research on related compounds like diethyl benzylphosphonates has shown variations in biological activity based on substituent modifications on the phenyl ring. These studies highlight the importance of chemical structure in determining biological efficacy .
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Formula | CHOPS |
| Lipophilicity | Enhanced by trimethylsilyl group |
| Enzyme Targets | TDP1, various hydrolases |
| Potential Applications | Anticancer therapy, enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for Diethyl [4-(trimethylsilyl)phenyl]phosphonate?
The compound is synthesized via nucleophilic substitution or transition-metal-free coupling. A typical method involves reacting 4-(trimethylsilyl)phenyl halides (e.g., iodide) with triethyl phosphite under basic conditions (e.g., NaH in DMSO) at elevated temperatures (60–80°C) for 24 hours . Purification is achieved via flash chromatography, yielding the product as a light yellow oil. Key characterization includes ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~4.1 ppm for ethyl CH₂), ³¹P NMR (δ ~20–25 ppm for phosphonate), and HRMS for molecular ion confirmation .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ³¹P) and mass spectrometry. For example:
- ³¹P NMR : A singlet at δ ~22 ppm confirms the absence of hydrolyzed byproducts .
- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₃H₂₃O₃PSi: calc. 298.11) .
Advanced Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity in catalysis?
The trimethylsilyl (TMS) group acts as an electron-donating substituent, stabilizing intermediates in cross-coupling reactions. For example, in transition-metal-free arylations, the TMS group enhances the electrophilicity of the aryl halide, enabling C–P bond formation under visible light or base-promoted conditions . In electrocatalysis, phosphonate groups (e.g., in Ru complexes) anchor the molecule to metal oxide surfaces (e.g., TiO₂), facilitating CO₂ reduction. The TMS group may further modulate electron density at the phosphorus center, affecting catalytic efficiency .
Q. How to resolve discrepancies in NMR data during characterization?
Unexpected peaks in ¹H NMR (e.g., residual solvent or unreacted starting material) require careful integration and comparison with reference spectra. For ³¹P NMR:
- Split signals : Indicate incomplete reaction or hydrolysis. Refluxing with molecular sieves or repurification via chromatography is recommended .
- Chemical shift deviations : Compare with analogous compounds (e.g., diethyl [4-methoxyphenyl]phosphonate: δ 22.5 ppm ). Adjust deuteration solvents (CDCl₃ vs. DMSO-d₆) to resolve splitting .
Q. What are the challenges in optimizing reaction yields for this compound?
Key factors include:
- Halide reactivity : Iodides react faster than bromides but may generate more byproducts. Lower temperatures (40–50°C) reduce side reactions .
- Base selection : Strong bases (NaH) favor deprotonation but may degrade sensitive substrates. Alternatives like K₂CO₃ in DMF can improve selectivity .
- Purification : Silica gel chromatography may retain polar impurities. Pre-treatment of silica with triethylamine minimizes adsorption losses .
Q. How is this compound utilized in surface-modified catalysis?
The phosphonate moiety binds to metal oxides (e.g., TiO₂, ZnO) via P–O–M linkages, creating stable hybrid catalysts. For example, Ru complexes with phosphonate anchors show enhanced stability in electrocatalytic CO₂ reduction compared to carboxylate analogs . The TMS group’s hydrophobicity can further improve catalyst durability in aqueous environments.
Methodological Notes
- Synthesis optimization : Use Schlenk techniques to exclude moisture, as hydrolysis of the phosphonate ester is a common side reaction .
- Analytical cross-check : Validate HRMS with isotopic pattern analysis to distinguish [M+H]⁺ from adducts (e.g., [M+Na]⁺) .
- Safety : Handle under inert atmosphere; phosphonates may release toxic phosphine gas under reducing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
